1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Overview
Description
1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine typically involves a multi-step process. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The fluorophenyl group can be introduced through nucleophilic substitution reactions using fluorobenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Substitution: Fluorobenzyl halides, hydrazine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The ethanamine moiety may facilitate the compound’s interaction with biological membranes, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine: Similar structure but with a different position of the fluorine atom.
1-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine: Contains a chlorine atom instead of fluorine.
1-{1-[(3-methylphenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine: Contains a methyl group instead of fluorine .
Uniqueness
The presence of the fluorophenyl group in 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-9(14)11-6-15-16(8-11)7-10-3-2-4-12(13)5-10/h2-6,8-9H,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASMHNTWAAENHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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